molecular formula C15H10ClN3O2 B12555861 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid CAS No. 144259-34-7

4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid

Cat. No.: B12555861
CAS No.: 144259-34-7
M. Wt: 299.71 g/mol
InChI Key: ROTQGOPACQWRKG-UHFFFAOYSA-N
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Description

4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloroquinazoline with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaHCO3)

    Oxidation Reactions: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane)

    Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran)

Major Products Formed

    Substitution Reactions: Substituted quinazoline derivatives

    Oxidation Reactions: Quinazoline N-oxides

    Reduction Reactions: Reduced quinazoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties. It has shown promising results in preclinical studies for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoic acid
  • 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
  • 4-[(2-Hydroxyquinazolin-4-yl)amino]benzoic acid

Uniqueness

4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid stands out due to its unique chloro substitution on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific applications .

Properties

CAS No.

144259-34-7

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

4-[(2-chloroquinazolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C15H10ClN3O2/c16-15-18-12-4-2-1-3-11(12)13(19-15)17-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H,17,18,19)

InChI Key

ROTQGOPACQWRKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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